Isocyanatocyclopentane
Overview
Description
Isocyanatocyclopentane, also known as Cyclopentyl isocyanate, is a chemical compound with the molecular formula C6H9NO .
Chemical Reactions Analysis
Isocyanates, including Isocyanatocyclopentane, can undergo a variety of chemical reactions. For example, they can react with water to form amines and carbon dioxide . They can also participate in the formation of polyurethanes through reactions with alcohols .Scientific Research Applications
Synthesis and Chemical Reactivity
- Isocyanates, including isocyanatocyclopentane, are used in oxidative coupling reactions with imines to form diazanickelacyclopentanones, which have been studied for their novel five-membered nickelacycles structure. These reactions, studied since the 1980s, illustrate the chemical versatility of isocyanates in forming complex structures (Hoberg & Sümmermann, 1983).
Occupational Health and Safety
- Isocyanates, as a chemical group, have been a concern in occupational health due to their role in causing asthma and other respiratory issues. While isocyanatocyclopentane specifically may not be mentioned, the broader class of isocyanates has been studied extensively for its impact on human health, particularly in industrial settings (Bello et al., 2006).
Development of Asthma and Respiratory Diseases
- The correlation between isocyanates and respiratory diseases has been established, with a focus on understanding the clinical symptoms and molecular reactivity. This research helps bridge the gap between clinical observations and the underlying molecular mechanisms, which may be relevant to isocyanatocyclopentane given its classification as an isocyanate (Kennedy & Brown, 1992).
Molecular Toxicology
- Research into the immunotoxic response of isocyanates on human lymphocytes indicates potential health hazards at a genomic level. This includes the investigation of molecular mechanisms such as DNA damage, apoptosis, oxidative stress, and inflammatory responses (Mishra et al., 2008).
Advanced Material Synthesis
- Isocyanates participate in C-C bond-forming reactions with alkenes to yield azanickelacyclopentanones. These metallacycles have been characterized spectroscopically and their reaction behavior discussed, showing the potential for creating advanced materials (Hoberg et al., 1985).
Pharmaceutical Applications
- Isocarbacyclin, a therapeutic agent for cardiovascular and circulatory disorders, involves key synthesis steps using isocyanates. This showcases the role of isocyanates in pharmaceutical synthesis and drug development (Hashimoto et al., 1987).
Mutagenicity and Carcinogenicity
- Isocyanates, including isocyanatocyclopentane, have been investigated for mutagenic action, indicating potential carcinogenic risks. This research underscores the importance of understanding the health hazards associated with isocyanates in various applications (Andersen et al., 1980).
Neurotoxicity Studies
- Isocyanate exposure's effect on neuroblastoma brain cells has been studied, indicating the potential for neuronal vulnerability and protein dysfunction. This research adds to the understanding of isocyanate's impact on neurological health (Khan & Ali, 2021).
Safety And Hazards
properties
IUPAC Name |
isocyanatocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALJDQHONFVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349201 | |
Record name | Cyclopentyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl isocyanate | |
CAS RN |
4747-71-1 | |
Record name | Cyclopentyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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